![molecular formula C17H15Cl2N3O2 B6612794 3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol CAS No. 62220-47-7](/img/structure/B6612794.png)
3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol
Übersicht
Beschreibung
3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol, also known as this compound, is an important organic compound with a wide range of applications in scientific research. It is a derivative of quinazoline, which is a heterocyclic aromatic compound containing two nitrogen atoms in a six-membered ring. This compound is a white crystalline solid with a melting point of 200°C and a boiling point of 245°C. It is soluble in water and has a pKa of 8.3.
Wissenschaftliche Forschungsanwendungen
3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol has been widely used in scientific research. It has been used as a substrate in the synthesis of various compounds such as quinazoline-4-carboxamides, quinazoline-4-carboxamides-3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diolcarboxylic acids, and quinazoline-4-carboxamides-3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diolcarboxylic acid esters. It has also been used as a starting material for the synthesis of various heterocyclic compounds such as quinazolinones, quinazolines, and quinazolines-4-carboxamides.
Wirkmechanismus
The mechanism of action of 3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol is not fully understood. However, it is believed to act by binding to and inhibiting the activity of certain enzymes involved in the metabolism of other compounds. This can lead to an increase in the concentration of these compounds in the body and may have an effect on various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol have not been extensively studied. However, it has been shown to have an effect on the metabolism of certain compounds in the body. It has also been shown to have an anti-inflammatory effect and to increase the production of certain hormones.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol in laboratory experiments include its low cost, availability, and ease of synthesis. It is also relatively stable and has a low toxicity. However, it has a low solubility in water and is not very soluble in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
Future research on 3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol could focus on further elucidating its mechanism of action, investigating its biochemical and physiological effects, and exploring its potential applications in drug design and development. Other potential areas of research include exploring its potential use as a therapeutic agent and investigating its effects on various disease states. Additionally, further research could focus on developing new synthetic methods for the compound and optimizing its solubility in various solvents.
Eigenschaften
IUPAC Name |
3-[[2-(3,4-dichlorophenyl)quinazolin-4-yl]amino]propane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-13-6-5-10(7-14(13)19)16-21-15-4-2-1-3-12(15)17(22-16)20-8-11(24)9-23/h1-7,11,23-24H,8-9H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWHKBOTZHWHAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=C(C=C3)Cl)Cl)NCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614792 | |
| Record name | 3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62220-47-7 | |
| Record name | 3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

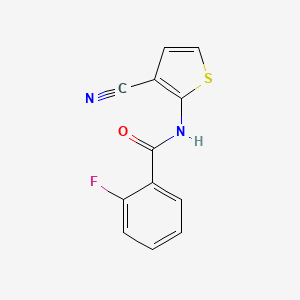


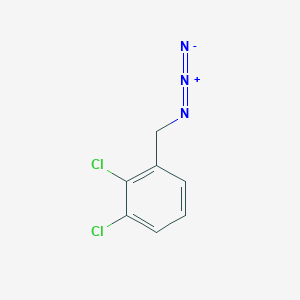
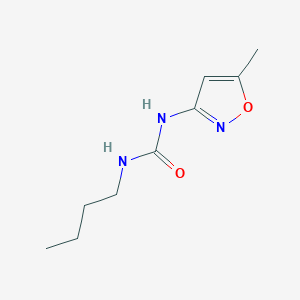
![5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B6612737.png)
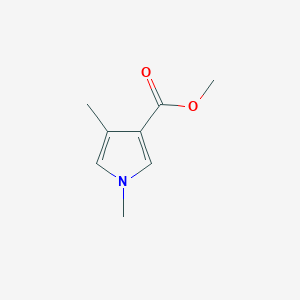
![4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B6612759.png)
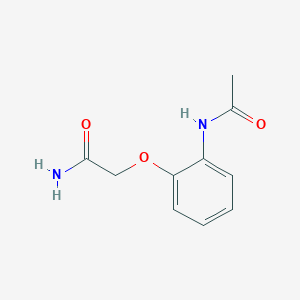
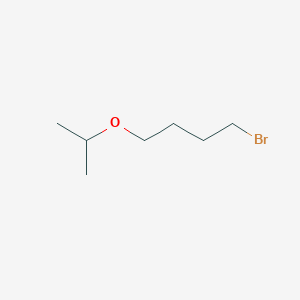

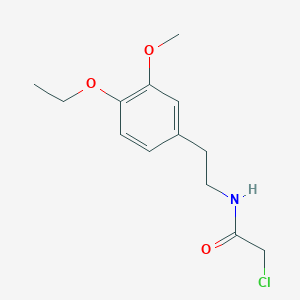

![4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride](/img/structure/B6612792.png)